7-Methoxyflavonol
Overview
Description
7-Methoxyflavonol is a hydroxyflavan . It is a natural product found in Pinus sibirica . The molecular formula of this compound is C16H12O4 .
Synthesis Analysis
There is limited information available on the synthesis of this compound. However, flavonoids like this compound are generally synthesized in plants via the phenylpropanoid pathway . Chemical synthesis of flavonoids often requires extreme reaction conditions and toxic chemicals .
Molecular Structure Analysis
The IUPAC name of this compound is 3-hydroxy-7-methoxy-2-phenylchromen-4-one . The InChI is InChI=1S/C16H12O4/c1-19-11-7-8-12-13 (9-11)20-16 (15 (18)14 (12)17)10-5-3-2-4-6-10/h2-9,18H,1H3
. The Canonical SMILES is COC1=CC2=C (C=C1)C (=O)C (=C (O2)C3=CC=CC=C3)O
.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 268.26 g/mol . It has a XLogP3 value of 3.4 , indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
Photophysical Properties : A study compared the photophysical properties of flavone, 7-methoxyflavone, and 3-methoxyflavone, revealing distinct behaviors and formation of triplet states in 7-methoxyflavone, indicating potential electron donor and acceptor properties (Christoff, Toscano, & Baader, 1996).
Metabolism by Human Intestinal Bacteria : A study on Kaempferia parviflora polymethoxyflavones, including derivatives of 7-methoxyflavonol, found that they are metabolized by human intestinal bacterium, leading to the formation of demethylated flavones. This process could be significant for understanding flavonoid metabolism in the human intestine and potentially lead to novel bioactive compounds (Kim, Kim, & Han, 2014).
Antioxidant Properties and Enzyme Inhibition : Research on Atraphaxis frutescens isolated 7-methoxyflavonols and found them to exhibit antioxidant properties. They also demonstrated inhibitory effects on insect phenoloxidase and mushroom tyrosinase, suggesting potential applications in biological enzyme regulation (Odonbayar et al., 2016).
Nanocarrier Applications : Carbon nanotubes have been used as nanocarriers for the delivery of 7-hydroxyflavone, a derivative of this compound. This encapsulation improves oral absorption, protects against degradation, and enhances the drug's pharmacological properties, potentially benefiting treatments for diseases mediated by free radicals (Espíndola et al., 2022).
Antinociceptive Effects : A study on 7-methoxyflavone isolated from Zornia brasiliensis showed antinociceptive effects in mice, suggesting peripheral antinociceptive activity, which could be significant for pain management research (Silva et al., 2013).
Mechanism of Action
Target of Action
7-Methoxyflavonol is a compound isolated from Zornia brasiliensis . It has been found to have peripheral antinociceptive activity , which means it can reduce pain signals in the peripheral nervous system. This suggests that its primary targets could be the nerve cells involved in pain transmission.
Mode of Action
It has been shown to inhibit paw-licking time in the neurogenic phase of the formalin pain response by 656% . This suggests that it may interact with its targets to modulate the transmission of pain signals.
Biochemical Pathways
Flavonols, the group to which this compound belongs, are known to influence various biochemical pathways. They function as antioxidants and may play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases . .
Pharmacokinetics
It is known that most of its metabolism is achieved by glucuronidation .
Future Directions
Flavonoids like 7-Methoxyflavonol have shown promising health benefits, but their clinical applications have been limited due to problems in drug delivery and poor bioavailability . Future research could focus on improving the bioavailability of these compounds, possibly through the development of novel drug delivery systems. Additionally, mechanism-based precision medicine approaches could be used to identify critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .
Biochemical Analysis
Biochemical Properties
7-Methoxyflavonol interacts with various biomolecules such as enzymes, hormone carriers, and DNA . It plays a role in biochemical reactions, including the chelation of transition metal ions, catalyzing electron transport, and scavenging free radicals .
Cellular Effects
This compound has been shown to influence cell function. It might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone testosterone . This can help build muscle, but can also cause serious side effects .
Molecular Mechanism
The mechanism of action of this compound is thought to involve its interaction with hormones. It might change how the body breaks down these chemicals, potentially leading to an increase in testosterone . This could result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Dosage Effects in Animal Models
The effects of flavonoids can vary with different dosages, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-hydroxy-7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRIGHIBTRMTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225760 | |
Record name | 7-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-60-6 | |
Record name | 7-Methoxyflavonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 3-hydroxy-7-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHOXYFLAVONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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